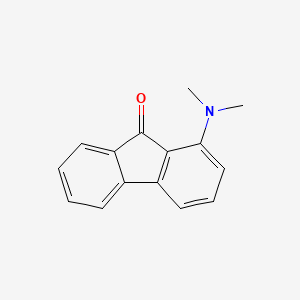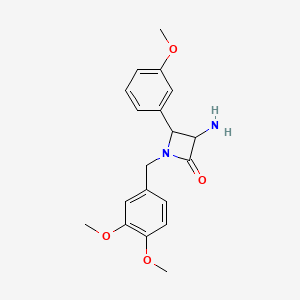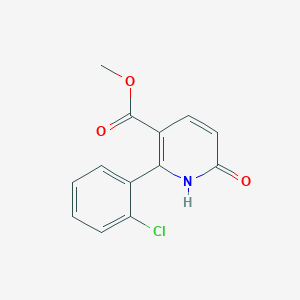
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5ClFN3·HCl It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and hydrazinyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Hydrazination: The 3-chloro-5-fluoropyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position of the pyridine ring.
Hydrochloride Formation: The resulting 3-chloro-5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Condensation Products: Hydrazones and related compounds are typical products of condensation reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme mechanisms or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluoro-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-nitropyridine: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
Eigenschaften
Molekularformel |
C5H6Cl2FN3 |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
(3-chloro-5-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5ClFN3.ClH/c6-4-1-3(7)2-9-5(4)10-8;/h1-2H,8H2,(H,9,10);1H |
InChI-Schlüssel |
YLLHNBFDCDXSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)NN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)






